3,4-Dimethylcinnoline-6-carboxylic acid
Description
Contextualization of the Cinnoline (B1195905) Heterocyclic System in Chemical Research
Cinnoline, a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂, is a structural isomer of other diazanaphthalenes such as quinoxaline, quinazoline, and phthalazine. wikipedia.org Its defining feature is the fusion of a benzene (B151609) ring to a pyridazine (B1198779) ring. This arrangement of nitrogen atoms imparts unique electronic and chemical properties that have captivated the interest of synthetic and medicinal chemists for decades. bldpharm.com
The cinnoline ring system is not known to occur naturally, and its discovery is credited to Richter in 1883 through the cyclization of a diazonium salt derived from 2-aminophenylpropionic acid. thepharmajournal.com Since then, a multitude of synthetic routes have been developed, allowing for the creation of a vast library of cinnoline derivatives with diverse substitution patterns. researchgate.net The inherent reactivity of the cinnoline core, particularly its susceptibility to both electrophilic and nucleophilic attack, provides a versatile platform for chemical modification. thepharmajournal.com
Significance of Substituted Cinnoline Derivatives in Contemporary Organic and Medicinal Chemistry
The true value of the cinnoline system is most evident in the pharmacological activities exhibited by its substituted derivatives. The strategic placement of various functional groups on the cinnoline scaffold can profoundly influence the molecule's biological profile. This has led to the identification of cinnoline-based compounds with a wide spectrum of therapeutic potential. thepharmajournal.com
Historically, research has demonstrated that cinnoline derivatives possess potent antimicrobial, anti-inflammatory, and anticancer properties. thepharmajournal.compnrjournal.com For instance, certain halogenated cinnoline derivatives have shown significant antimicrobial activity. thepharmajournal.comnih.gov The fusion of other heterocyclic rings to the cinnoline backbone has also yielded compounds with promising biological effects. The versatility of the cinnoline scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.
The following table summarizes some of the pharmacological activities associated with substituted cinnoline derivatives:
| Pharmacological Activity | Examples of Investigated Cinnoline Derivatives |
| Antimicrobial | Halogen-substituted cinnolines, Cinnoline sulphonamides thepharmajournal.comnih.gov |
| Anti-inflammatory | Piperazine (B1678402) derivatives of cinnoline pnrjournal.com |
| Anticancer | Polyfunctionally substituted cinnolines researchgate.net |
Specific Focus on the 3,4-Dimethylcinnoline-6-carboxylic Acid Scaffold within the Cinnoline Class
Within the extensive family of cinnoline derivatives lies the specific and intriguing structure of this compound. This molecule is characterized by the presence of two methyl groups at the 3 and 4 positions of the cinnoline ring and a carboxylic acid group at the 6-position. While the compound is listed in chemical supplier databases, indicating its synthesis is feasible, dedicated research articles detailing its synthesis, properties, and biological activity are not readily found in the public domain.
The structural features of this compound suggest several avenues for its potential utility. The carboxylic acid group, a common functional group in pharmaceuticals, can participate in hydrogen bonding and salt formation, which can influence a molecule's solubility and bioavailability. The methyl groups can impact the molecule's lipophilicity and steric profile, potentially affecting its interaction with biological targets.
Given the established pharmacological importance of the broader cinnoline class, it is plausible that this compound could serve as a valuable building block in the synthesis of more complex molecules with tailored biological activities. Further research is warranted to fully elucidate the chemical and biological properties of this specific cinnoline derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylcinnoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXMIDRIKRNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dimethylcinnoline 6 Carboxylic Acid and Its Derivatives
Classical and Historical Approaches to Cinnoline (B1195905) Synthesis
The foundational methods for cinnoline synthesis, developed in the late 19th and early 20th centuries, have provided the groundwork for many subsequent synthetic innovations. These classical routes typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.
Overview of the Richter Cinnoline Synthesis and its Derivatives
The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a historically significant method for the formation of the cinnoline ring system. The reaction involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by cyclization. researchgate.net The initial discovery was the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate could then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.org
While the original Richter synthesis provides a route to 4-hydroxycinnolines, modifications can be made to yield other derivatives. For instance, the choice of solvent and nucleophile can influence the substituent at the 4-position. Recent studies have shown that the thermal cyclization of 2-alkynylbenzenediazonium salts can lead to 4-chlorocinnolines, which can then be hydrolyzed to the corresponding 4-hydroxycinnolines. researchgate.net This suggests a pathway for introducing various functionalities at this position. The general applicability of the Richter synthesis to produce 3,4-dialkyl substituted cinnolines is dependent on the availability of the corresponding substituted o-aminoarylacetylenes.
Table 1: Key Features of the Richter Cinnoline Synthesis
| Feature | Description |
| Starting Material | o-Aminoarylpropiolic acids or o-aminoarylacetylenes |
| Key Reaction Steps | Diazotization followed by intramolecular cyclization |
| Typical Product | 4-Hydroxycinnoline derivatives |
| Variations | Can be modified to produce 4-halocinnolines |
Principles of the Borsche Cinnoline Synthesis
The Borsche cinnoline synthesis, also known as the Borsche-Herbert synthesis, is another classical method that provides access to 4-hydroxycinnoline derivatives. chempedia.info This approach involves the diazotization of an o-aminoaryl ketone that possesses an enolizable proton, followed by cyclization of the resulting diazonium salt. chempedia.info The presence of an enolizable ketone is a key requirement for this reaction to proceed.
The Borsche synthesis has been utilized to construct a variety of substituted 4-hydroxycinnolines, which can then be further functionalized. For example, the 4-hydroxy group can be converted to a chloro group, which can then be displaced by various nucleophiles to introduce a range of substituents. While the Borsche synthesis is a powerful tool for the preparation of 4-hydroxycinnolines, its application to the synthesis of 3,4-dialkylcinnolines would require a starting o-aminoaryl ketone with the appropriate substitution pattern.
Precedents from Widman's Synthesis of Related Cinnoline Carboxylic Acids
The Widman-Stoermer synthesis, developed by Otto Widman and R. Stoermer, is a versatile method for preparing cinnoline derivatives through the cyclization of diazotized o-aminoarylethylenes. drugfuture.comdrugfuture.com This reaction is particularly useful for the synthesis of cinnolines with substituents at the 3- and 4-positions. The presence of electron-donating groups, such as methyl or ethyl, on the β-carbon of the styrene (B11656) moiety generally facilitates the cyclization. colab.ws
This method holds significant potential for the synthesis of 3,4-dimethylcinnoline (B3060454) derivatives. The synthesis would require a suitably substituted o-amino-β,β-dimethylstyrene as the precursor. Diazotization of this precursor would lead to the formation of the cinnoline ring with methyl groups at the 3- and 4-positions. The introduction of a carboxylic acid group at the 6-position would necessitate the use of a starting aniline (B41778) with a carboxyl group or a precursor that can be later converted to a carboxylic acid.
Modern Synthetic Strategies for Cinnoline Carboxylic Acids
Contemporary organic synthesis has introduced a variety of new methods for the construction of the cinnoline ring system, often offering improved efficiency, milder reaction conditions, and greater functional group tolerance compared to the classical approaches.
Multi-Step Organic Synthesis Pathways for Cinnoline Carboxylic Acid Frameworks
Modern synthetic chemistry often employs multi-step pathways to construct complex molecules like 3,4-dimethylcinnoline-6-carboxylic acid, allowing for precise control over the substitution pattern. scribd.comyoutube.comresearchgate.net A plausible retrosynthetic analysis for the target molecule could involve the initial construction of a substituted benzene ring bearing the necessary precursors for the cinnoline core.
For instance, a synthetic route could commence with a substituted aniline. Functional group manipulations, such as the introduction of an acetylenic or vinylic moiety ortho to the amino group, would set the stage for a classical cyclization reaction. The carboxylic acid functionality could be introduced at an early stage on the starting aniline or later in the synthesis through functional group transformation of another substituent.
Table 2: Potential Multi-Step Synthesis Approach
| Step | Transformation | Key Reagents/Conditions |
| 1 | Introduction of a suitable precursor for the C3 and C4 methyl groups onto a substituted aniline. | e.g., Friedel-Crafts acylation followed by olefination or other C-C bond-forming reactions. |
| 2 | Diazotization of the amino group. | NaNO₂, acid |
| 3 | Intramolecular cyclization to form the cinnoline ring. | Heat or catalyst |
| 4 | Introduction or modification of the carboxylic acid group at the 6-position. | e.g., Oxidation of a methyl group, or carboxylation of an aryl halide. |
Cyclization Reactions and Annulation Strategies
Recent advancements in synthetic methodology have provided powerful tools for the construction of heterocyclic rings through cyclization and annulation reactions. nih.govmdpi.comnih.gov These methods often utilize transition-metal catalysis to achieve high efficiency and selectivity.
Palladium-catalyzed annulation reactions have been successfully employed for the synthesis of 3,4-disubstituted cinnolines from 2-iodophenyltriazenes and internal alkynes. researchgate.net This approach could potentially be adapted for the synthesis of 3,4-dimethylcinnoline derivatives. Furthermore, transition-metal-free intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from readily available starting materials like 2-nitrobenzyl alcohol and benzylamine. nih.gov
Annulation strategies involving [4+2] cycloadditions have also emerged as a powerful method for constructing six-membered heterocyclic rings. nih.gov For instance, the reaction of arynes with 2-aminoaryl ketones can lead to the formation of acridines, a related heterocyclic system, suggesting the potential for similar strategies to be applied to cinnoline synthesis. The development of novel annulation reactions continues to expand the toolkit available to synthetic chemists for the construction of complex heterocyclic frameworks like that of this compound.
Diazotization-Mediated Cyclizations for Cinnoline Ring Formation
One of the most fundamental and historically significant routes to the cinnoline nucleus involves the cyclization of arenediazonium salts. researchgate.net This family of reactions typically begins with the diazotization of a suitably substituted aniline derivative.
The Widman-Stoermer reaction is a classic example, involving the diazotization of ortho-vinylanilines. The subsequent intramolecular cyclization between the diazonium group and the vinyl substituent forms the pyridazine (B1198779) ring of the cinnoline system. researchgate.net This method is effective for producing cinnolines with alkyl, aryl, or heteroaryl groups at the 4-position. researchgate.net
Another key method is the Richter synthesis , which involves the diazotization of an ortho-aminophenylpropionic acid to form the cinnoline ring. researchgate.net A more contemporary application of this principle involves the thermal cyclization of (2-ethynylphenyl)triazenes, which are derived from ortho-ethynylarenediazonium salts, to yield substituted cinnolines. ehu.es
A general approach involves the diazotization of substituted anilines, followed by coupling with a compound containing an active methylene (B1212753) group, such as cyanoacetamide. The resulting hydrazone can then undergo intramolecular cyclization to form the 4-aminocinnoline-3-carboxamide (B1596795) derivative. nih.gov This process is outlined in the table below.
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Substituted aniline, Sodium Nitrite, Acid | Diazonium Salt | Formation of the reactive diazonium intermediate. nih.gov |
| 2 | Cyanoacetamide, Sodium Acetate | Hydrazone derivative | Coupling to form the acyclic precursor. nih.gov |
| 3 | Anhydrous AlCl₃, Chlorobenzene, Reflux | 4-Aminocinnoline-3-carboxamide | Intramolecular cyclization to form the cinnoline ring. nih.gov |
This strategy highlights the versatility of using diazonium salts as key intermediates for constructing the bicyclic cinnoline framework.
Base-Catalyzed Cyclizations of Nitroarylpyrazoles to Cinnoline-4-carboxylic Acid 1-Oxides
The transformation of nitroarylpyrazoles into cinnoline derivatives represents a less common but mechanistically interesting pathway. While direct base-catalyzed cyclization of nitroarylpyrazoles to cinnoline-4-carboxylic acid 1-oxides is not extensively documented in mainstream synthetic literature, related reductive cyclizations of nitro compounds are well-established for forming N-heterocycles. For instance, the reductive cyclization of 2-nitrophenyl hydrazone derivatives using reagents like sodium dithionite (B78146) can produce the corresponding amine, which is a precursor for further cyclization into a cinnoline ring. ijper.org The radical-ion character of intermediates in such reductions explains certain limitations, as the presence of other reducible groups (like aldehydes or halogens) can lead to side reactions. researchgate.net
Amidrazone Cyclizations in Cinnoline Derivative Preparation
Amidrazones, which are hydrazones of acid amides, serve as versatile precursors for various heterocycles, including cinnolines. mdpi.comnih.gov The synthesis of 3-piperazinyl cinnolines has been achieved through the intermolecular cyclization of piperazinyl amidrazones. ijper.org In this method, the amidrazone is first prepared by coupling an N-substituted piperazine (B1678402) with a hydrazonyl chloride, a reaction catalyzed by triethylamine. The subsequent cyclization of the amidrazone is facilitated by a cyclizing agent like polyphenyl acetylene (B1199291) (PPA) to yield the final cinnoline product. ijper.org This approach provides a direct route to cinnolines substituted at the 3-position.
Palladium-Catalyzed C-C and C-N Bond Formations for Polycondensed Cinnolines
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, including polycondensed heterocyclic systems. rsc.orgbohrium.com These reactions are pivotal for forming essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and efficient conditions. nih.govmit.edu
The synthesis of polycondensed cinnolines can be achieved through intramolecular cyclization of appropriately substituted precursors via palladium-catalyzed reactions. For example, the Heck reaction has been utilized for the intramolecular cyclization of iodobenzamides to form fused cinnoline systems. ijper.org Similarly, sequential palladium-catalyzed C-N and C-C bond formation has been demonstrated as a powerful strategy for assembling substituted quinolines, a methodology whose principles can be extended to cinnoline synthesis. nih.gov
Key palladium-catalyzed reactions applicable to this field include:
Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents. bohrium.com
Heck Reaction: Forms C-C bonds between an unsaturated halide and an alkene. ijper.org
Sonogashira Coupling: Forms C-C bonds between a terminal alkyne and an aryl or vinyl halide. bohrium.com
Buchwald-Hartwig Amination: Forms C-N bonds, crucial for constructing nitrogen-containing heterocycles. bohrium.com
These methods offer a robust platform for the late-stage functionalization and construction of complex, polycondensed cinnoline derivatives.
Advanced Catalytic Systems and Reagent Applications in Cinnoline Synthesis
Recent advancements in synthetic methodology have introduced novel catalytic and electrochemical approaches that offer greener, more efficient, and highly selective routes to cinnoline derivatives.
Electrosynthesis Approaches Involving Cascade Radical Cyclization
Electrosynthesis is emerging as a powerful and environmentally benign alternative to traditional synthetic methods. sioc-journal.cnresearchgate.net A one-pot, two-step electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides has been developed. figshare.com This method proceeds through an organocatalytic cascade radical cyclization and migration process. The key advantages of this approach include mild reaction conditions, high yields, broad functional group tolerance, and excellent regioselectivity. figshare.com Cascade radical cyclizations, where a series of rings are formed in a single operation, are particularly efficient for building complex polycyclic structures, such as the tetracyclic core of the anticancer alkaloid camptothecin. rsc.org
| Feature | Description | Reference |
| Methodology | Organocatalytic electrochemical cascade radical cyclization and migration. | figshare.com |
| Starting Materials | ortho-Alkynyl acetophenones and sulfonyl hydrazides. | figshare.com |
| Key Advantages | Green and mild conditions, good to excellent yields, broad functional group tolerance. | figshare.com |
| Selectivity | Excellent regioselectivity. | figshare.com |
Regioselective Metalation Strategies for Cinnoline Core Functionalization
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized substrates, thus improving atom economy. mdpi.comnih.gov Regioselective metalation of the cinnoline core allows for the precise introduction of functional groups at specific positions.
This is typically achieved through directed ortho-metalation, where a directing group on the ring guides a metalating agent (often a strong lithium base or a transition metal catalyst) to a specific C-H bond. Subsequent reaction with an electrophile introduces the desired functional group. mdpi.com For N-heterocycles like pyridines and quinolines, highly reactive magnesium and zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have proven effective for regioselective magnesiation and zincation. thieme-connect.de These organometallic intermediates can then be used in cross-coupling reactions to introduce a wide variety of substituents. This strategy offers a powerful tool for the late-stage modification of the cinnoline skeleton, enabling the synthesis of diverse libraries of derivatives for further study. nih.gov
Green Chemistry Approaches in Cinnoline Carboxylic Acid Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like cinnolines to minimize environmental impact and enhance efficiency.
Microwave-Assisted Synthetic Protocols for Cinnoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as shorter reaction times, higher yields, and increased energy efficiency. researchgate.netnih.gov In the context of cinnoline synthesis, microwave irradiation has been successfully employed to facilitate various reaction steps. For instance, the cyclization of phenylhydrazonocarbethoxyacetones to form the cinnoline core has been achieved using polyphosphoric acid under microwave conditions. pnrjournal.com
A notable green and efficient protocol involves the one-pot microwave-assisted synthesis of novel cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules. rsc.org This method utilizes controlled microwave heating at 100°C for 20 minutes in the presence of piperidine (B6355638) to afford high yields (86-93%) of the desired cinnoline derivatives. researchgate.net This approach not only accelerates the reaction but also provides a biocompatible microreactor environment. rsc.org
| Reaction | Catalyst/Medium | Conditions | Yield | Reference |
| Cyclization of phenylhydrazonocarbethoxyacetones | Polyphosphoric acid | Microwave irradiation | Not specified | pnrjournal.com |
| Synthesis of polyfunctionally substituted cinnolines | Dioxane/piperidine | Microwave, 100°C, 20 min | 86-93% | researchgate.net |
This table summarizes key microwave-assisted synthetic protocols for cinnoline derivatives.
Utilization of Environmentally Benign Solvents and Reaction Conditions
The replacement of hazardous volatile organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. researchgate.net While specific examples directly pertaining to this compound are not extensively detailed in the provided search results, the broader field of heterocyclic synthesis provides valuable insights. Ionic liquids, for instance, have gained attention as green reaction media due to their low volatility, thermal stability, and recyclability. researchgate.netias.ac.in The use of solvents like ethanol (B145695), water, and polyethylene (B3416737) glycols, often in conjunction with solvent-free reaction conditions, represents a more sustainable approach to chemical synthesis. researchgate.netias.ac.in The development of one-pot syntheses further contributes to the green credentials of a process by reducing the number of steps and the associated waste generation. ias.ac.in
Application of Natural Microreactors for Controlled Cinnoline Synthesis
A pioneering green approach to cinnoline synthesis involves the use of natural microreactors. Specifically, sporopollenin microcapsules extracted from Lycopodium clavatum spores have been successfully utilized as robust microwave microreactors. rsc.org In this method, reactants are loaded into the empty microcapsules via passive diffusion. The subsequent microwave-assisted reaction leads to the formation of the cinnoline derivative within the cavity of the sporopollenin. rsc.org This technique offers a high degree of control over the reaction environment and allows for the efficient synthesis of the target molecules. The synthesized cinnoline can then be recovered from the microcapsules. rsc.org This innovative strategy combines the benefits of microwave assistance with a biocompatible and naturally derived microreactor system, representing a significant advancement in the green synthesis of cinnoline derivatives. rsc.org
Derivatization Strategies for Cinnoline Carboxylic Acids
Derivatization of the cinnoline core, particularly at the carboxylic acid moiety and the heterocyclic ring, is crucial for modulating the biological activity of these compounds.
Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.
Amidation , the formation of an amide bond from a carboxylic acid and an amine, is a widely used strategy. nih.govmdpi.comnih.gov Direct condensation of carboxylic acids and amines can be achieved, often requiring activating agents or catalysts to proceed under mild conditions. nih.gov Boron-based reagents, for example, have been shown to be effective in mediating these reactions. nih.gov One-pot procedures using reagents like Deoxo-Fluor allow for the efficient conversion of carboxylic acids to their corresponding amides with excellent yields. nih.gov
Esterification , the conversion of a carboxylic acid to an ester, is another common derivatization. While the direct synthesis of esters from carboxylic acids is a standard transformation, the reactivity of carboxylic acid derivatives, including esters, is a key consideration in planning synthetic routes. khanacademy.org
| Transformation | Reagents/Conditions | Key Features |
| Amidation | Amines, Deoxo-Fluor | One-pot, mild conditions, excellent yields nih.gov |
| Amidation | Amines, B(OCH2CF3)3 | Boron-mediated, can be performed in MeCN nih.gov |
| Esterification | Alcohols | Standard transformation to modify polarity and solubility |
This table highlights common derivatization strategies for the carboxylic acid moiety.
Introduction of Methyl and Other Substituents on the Cinnoline Core
The introduction of substituents, such as methyl groups, onto the cinnoline core can significantly influence the molecule's properties. The position of these substituents can affect the electronic environment and steric hindrance of the molecule, thereby impacting its biological activity. nih.gov
The methylation of cinnolines and their derivatives has been studied to understand the sites of reactivity. For instance, the treatment of various methoxy- and alkyl-cinnolines with methyl iodide has been shown to result in quaternisation at the nitrogen atoms, with the position of methylation being influenced by the existing substituents on the ring. rsc.org While the direct methylation of the 3 and 4 positions of a pre-existing cinnoline-6-carboxylic acid is not explicitly detailed, the synthesis of cinnoline derivatives often starts from appropriately substituted precursors. For example, the Richter cinnoline synthesis begins with a substituted o-aminophenylpropiolic acid, which upon cyclization, yields a cinnoline with the desired substitution pattern. wikipedia.org The introduction of various functional groups at different positions on the cinnoline nucleus is a common strategy to create libraries of compounds for biological screening. nih.gov
Spectroscopic and Advanced Analytical Characterization of 3,4 Dimethylcinnoline 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,4-Dimethylcinnoline-6-carboxylic acid, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons on the cinnoline (B1195905) ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these protons would allow for the unambiguous assignment of their positions on the benzene (B151609) ring portion of the cinnoline core. The two methyl groups at positions 3 and 4 would each exhibit a singlet in the upfield region, likely between 2.0 and 3.0 ppm. The acidic proton of the carboxylic acid group is highly deshielded and would appear as a broad singlet far downfield, typically between 10 and 13 ppm, and its signal would disappear upon the addition of D₂O. openstax.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 165-185 ppm. openstax.org The quaternary carbons and protonated carbons of the aromatic cinnoline ring would resonate in the 110-160 ppm region. The carbons of the two methyl groups would appear in the upfield region, typically between 15 and 30 ppm.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 9.0 | m |
| -CH₃ (at C3) | 2.0 - 3.0 | s |
| -CH₃ (at C4) | 2.0 - 3.0 | s |
| -COOH | 10.0 - 13.0 | br s |
s: singlet, br s: broad singlet, m: multiplet
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| -C OOH | 165 - 185 |
| Aromatic C | 110 - 160 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol . chemscene.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a significant peak at m/z 157 ([M-COOH]⁺). chempap.org Further fragmentation of the cinnoline ring could involve the loss of nitrogen (N₂) or methyl radicals (CH₃). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Expected Fragmentation Pattern for this compound
| Fragment Ion | m/z (expected) |
|---|---|
| [M]⁺ | 202 |
| [M-COOH]⁺ | 157 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. openstax.orglibretexts.org A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. openstax.orglibretexts.org The C-H stretching vibrations of the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic cinnoline ring would be observed in the 1450-1650 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Cinnoline and its derivatives are known to exhibit characteristic UV absorption spectra due to π→π* and n→π* transitions within the aromatic system. rsc.orgrsc.org The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely show multiple absorption bands in the UV region (200-400 nm). The exact position and intensity of these bands are influenced by the substituents on the cinnoline ring and the solvent used. mdpi.com
Application of Other Advanced Spectroscopic and Chromatographic Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Laser Scanning Confocal Microscopy (LSCM))
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be invaluable for the analysis of this compound in complex mixtures, allowing for its separation, identification, and quantification. oslomet.nomdpi.com It could be used to monitor the purity of synthetic samples and to study its metabolic fate in biological systems. nih.gov
Laser Scanning Confocal Microscopy (LSCM): While not a primary tool for structural elucidation, if this compound or its derivatives were designed as fluorescent probes or for specific cellular imaging applications, LSCM would be a crucial technique. It would enable the visualization of the subcellular localization and dynamics of the compound within living cells, provided it possesses suitable photophysical properties.
Theoretical and Computational Investigations of Cinnoline Carboxylic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules. For cinnoline (B1195905) derivatives, these calculations can predict optimized geometries, electronic properties, and spectroscopic features with a high degree of accuracy. While specific computational studies on 3,4-Dimethylcinnoline-6-carboxylic acid are not extensively available in the reviewed literature, a wealth of information can be inferred from studies on closely related analogs, such as cinnoline-4-carboxylic acid.
Ab initio and Density Functional Theory (DFT) Studies on Optimized Molecular Structures and Electronic Properties
Ab initio and DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. The B3LYP functional, a hybrid DFT method, combined with basis sets like 6-311++G(d,p), has been successfully used to calculate the optimized molecular structure of related compounds like cinnoline-4-carboxylic acid ijastems.org. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, it is expected that the cinnoline ring system would be largely planar, with the methyl and carboxylic acid groups introducing specific spatial orientations that can influence its chemical behavior and intermolecular interactions. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
In a theoretical study of the analogous cinnoline-4-carboxylic acid, the HOMO and LUMO energies were calculated, and the resulting energy gap was determined. ijastems.org This analysis revealed that the charge transfer within the molecule is a key aspect of its electronic behavior. For this compound, it is anticipated that the HOMO would be localized primarily on the electron-rich cinnoline ring system, while the LUMO would be distributed over the electron-withdrawing carboxylic acid group and the heterocyclic ring. The presence of the electron-donating methyl groups at the 3 and 4 positions would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted cinnoline-6-carboxylic acid, thereby influencing its reactivity.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.54 |
| ELUMO | -2.31 |
| Energy Gap (ΔE) | 4.23 |
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.58 D |
| First-order Hyperpolarizability (β) | 2.86 x 10-30 esu |
Theoretical Studies on Tautomerism and Conformational Dynamics of Cinnoline Derivatives
Tautomerism, the interconversion of structural isomers, is a common phenomenon in heterocyclic compounds. For cinnoline derivatives, particularly those with hydroxyl or amino substituents, prototropic tautomerism can occur. Theoretical studies on related systems, such as 1H-benzo[de]cinnolines, have utilized DFT to investigate the relative stabilities of different tautomeric forms. researchgate.net These studies have shown that the position of a proton can shift between nitrogen atoms in the heterocyclic ring (annular tautomerism) or between a substituent and a ring atom. For this compound, while the primary structure is well-defined, it is conceivable that under certain conditions, prototropic shifts involving the carboxylic acid group and the cinnoline nitrogen atoms could occur, leading to different tautomeric forms with distinct chemical properties. Computational studies can predict the relative energies of these tautomers and the energy barriers for their interconversion, providing insights into their potential existence and reactivity.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are invaluable for predicting how a molecule might interact with biological macromolecules, such as proteins or nucleic acids. These methods are central to computer-aided drug design and can guide the synthesis of new therapeutic agents.
Molecular Docking Studies for Predictive Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. Docking studies on various cinnoline and quinoline (B57606) derivatives have demonstrated their potential to inhibit a range of biological targets, including tubulin polymerization and protein kinases. nih.govnih.gov
For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various protein targets. The carboxylic acid group is a key feature that can form hydrogen bonds with amino acid residues in a protein's active site, while the planar cinnoline ring can engage in π-π stacking interactions. The methyl groups can also contribute to binding through hydrophobic interactions. By identifying the most likely binding poses and estimating the binding energy, molecular docking can provide valuable hypotheses about the potential biological targets of this compound and guide further experimental investigations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cinnoline Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.comresearchgate.net For cinnoline analogs, including derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel molecules, thereby guiding the synthesis of more potent and selective therapeutic agents. jocpr.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. nih.gov
The development of a robust QSAR model involves several key steps. Initially, a dataset of cinnoline analogs with experimentally determined biological activities is compiled. nih.gov Subsequently, a variety of molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. jocpr.com Examples of commonly used descriptors in QSAR studies are presented in Table 1.
Table 1: Common Molecular Descriptors in QSAR Modeling
| Descriptor Class | Examples | Description |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic aspects of the molecule, influencing interactions with biological targets. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule, which are crucial for receptor binding. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Represents the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | Numerical values that describe the atomic connectivity and branching of a molecule. |
Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govnih.gov This model correlates the calculated descriptors with the observed biological activity. For instance, a hypothetical QSAR model for a series of cinnoline analogs might take the form of the following linear equation:
Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...
Where c₀, c₁, c₂ are regression coefficients determined from the analysis. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested cinnoline derivatives. jocpr.com
Inclusion of Solvent Effects through Continuum Models in Computational Simulations
The biological activity of molecules, including cinnoline derivatives, is profoundly influenced by their interactions with the surrounding solvent, which is typically water in biological systems. Computational simulations that neglect solvent effects often fail to accurately predict molecular properties and interactions. Continuum models are a computationally efficient method to incorporate the bulk effects of the solvent in theoretical calculations. nih.govrsc.org
In a continuum model, the solvent is represented as a continuous medium with a uniform dielectric constant, rather than as individual solvent molecules. nih.govrsc.org The solute, such as a cinnoline carboxylic acid derivative, is placed within a cavity created in this dielectric continuum. The size and shape of this cavity are typically defined by the van der Waals surface of the solute molecule. This approach allows for the calculation of the electrostatic interactions between the solute and the solvent. nih.gov
One of the most widely used continuum models is the Polarizable Continuum Model (PCM). rsc.org The PCM calculates the solvation free energy by considering the mutual polarization between the solute's charge distribution and the dielectric medium of the solvent. This is particularly important for charged or highly polar molecules like carboxylic acids, where solute-solvent electrostatic interactions play a significant role. nih.gov
For more detailed investigations, especially when specific solute-solvent interactions like hydrogen bonding are crucial, a hybrid or cluster-continuum model can be employed. rsc.orgresearchgate.net In this approach, a few explicit solvent molecules are included in the quantum mechanical calculation along with the solute, and this entire "cluster" is then embedded within the dielectric continuum. rsc.org This method provides a more accurate description of the local solvent environment while still benefiting from the computational efficiency of the continuum model for the bulk solvent. nih.govrsc.org
The choice of the continuum model and its parameters, such as the dielectric constant and the definition of the solute cavity, can significantly impact the accuracy of the computational results. A comparison of different solvent models is presented in Table 2.
Table 2: Comparison of Solvent Models in Computational Simulations
| Model Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Implicit (Continuum) | Solvent is a continuous medium with a dielectric constant. researchgate.net | Computationally efficient, good for bulk solvent effects. | Does not account for specific solute-solvent interactions (e.g., hydrogen bonds). rsc.org |
| Explicit | Individual solvent molecules are explicitly included in the simulation. | Provides a detailed and accurate picture of the solvent environment. | Computationally very expensive, requires extensive sampling. |
| Hybrid (Cluster-Continuum) | A few explicit solvent molecules are treated quantum mechanically with the solute, embedded in a continuum. researchgate.net | Balances accuracy and computational cost, captures specific local interactions. rsc.org | The choice of the number and position of explicit solvent molecules can be arbitrary. |
By incorporating continuum models into computational simulations, a more realistic and accurate understanding of the behavior of cinnoline carboxylic acid systems in a biological environment can be achieved.
Structure Activity Relationship Sar Studies of Cinnoline Carboxylic Acid Derivatives
Impact of Substituent Position and Nature on Observed Biological Activities
The biological activity of cinnoline (B1195905) derivatives can be significantly altered by modifying the substituents on the bicyclic ring system. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents, as well as their specific location on the scaffold, are key determinants of interaction with molecular targets. semanticscholar.org
Influence of Methyl and Carboxylic Acid Groups at Specific Positions on Cinnoline Scaffold Activity
While specific SAR studies for 3,4-Dimethylcinnoline-6-carboxylic acid are not extensively detailed in the available literature, the influence of its constituent functional groups—methyl and carboxylic acid—can be inferred from studies on related cinnoline and quinoline (B57606) analogs.
The carboxylic acid moiety is a crucial functional group for the biological activity of many heterocyclic compounds. In a manner analogous to quinoline carboxylic acids, where a carboxylic acid at the C-4 position is a strict requirement for the inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase, the carboxyl group on the cinnoline scaffold is often essential for target binding. nih.gov For instance, various 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives have been synthesized, and their activity is closely linked to the presence of the carboxylic acid group, which can act as a key hydrogen bond donor or acceptor, or form salt bridges with amino acid residues in a target protein. researchgate.net
Methyl groups , such as those at the C-3 and C-4 positions, primarily influence the compound's steric profile and lipophilicity. Depending on the target's binding pocket, the addition of methyl groups can either enhance or diminish activity. In some series, halogen-substituted derivatives were found to be the most active, followed by methyl-substituted and then nitro-substituted compounds, indicating that while methyl groups can contribute positively to activity, their impact may be less pronounced than that of other substituents. nih.gov For example, 3-amino-4-methylcinnoline has been synthesized and studied, highlighting the exploration of methyl groups on the core structure. researchgate.net The precise positioning of these groups is critical for optimizing interactions within the often-hydrophobic sub-pockets of a binding site.
Systematic Exploration of Electron-Donating and Electron-Withdrawing Groups on the Cinnoline Core
Systematic variation of substituents on the cinnoline ring has revealed clear trends regarding their electronic properties and the resulting biological activities.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl, Br) and nitro groups, frequently enhances the antimicrobial activity of cinnoline derivatives. nih.gov SAR studies have consistently shown that halogen-substituted cinnolines possess potent antibacterial and antifungal properties. nih.govnih.gov For example, 6-chloro substituted cinnolines were identified as the most potent compounds when compared against a standard drug in antibacterial assays. nih.gov Similarly, in studies of pyrazolo[4,3-c]cinnoline derivatives, compounds with 4-nitro- or 2,4-dichloro substituents on an attached benzoyl group exhibited significant activity against both Gram-negative and Gram-positive bacterial strains. nih.gov
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, is often correlated with enhanced anti-inflammatory activity. nih.govmdpi.com Studies on cinnoline derivatives bearing a pyrazoline ring showed that compounds with EDGs on an associated phenyl moiety had the highest anti-inflammatory effects. nih.govsemanticscholar.org This suggests that increased electron density in certain regions of the molecule facilitates interactions with targets involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). nih.gov
Table 1: Impact of Substituent Nature and Position on Cinnoline Biological Activity
| Substituent Group | General Position | Electronic Nature | Observed Biological Activity | Effect on Activity | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid (-COOH) | C3 / C4 | Electron-Withdrawing | Enzyme Inhibition, Antibacterial | Often essential for activity, acts as a key binding group. | nih.govresearchgate.net |
| Halogens (Cl, F, Br) | C6 / C7 / Phenyl Ring | Electron-Withdrawing | Antibacterial, Antifungal | Potent activity; 6-chloro derivatives showed high potency. | nih.govnih.gov |
| Nitro (-NO2) | Phenyl Ring | Electron-Withdrawing | Antibacterial | Significant activity against G- and G+ bacteria. | nih.gov |
| Methoxy (-OCH3) / Hydroxyl (-OH) | Phenyl Ring | Electron-Donating | Anti-inflammatory | Highest activity observed in certain series. | nih.govmdpi.com |
| Methyl (-CH3) | Various | Electron-Donating (weak) | Antifungal, Antibacterial | Active, but often less potent than halogenated derivatives. | nih.gov |
Design Principles for Cinnoline-Based Scaffolds in Molecular Target Modulation
The cinnoline framework serves as a versatile scaffold for designing molecules that can selectively modulate the function of various enzymes and receptors implicated in disease. nih.gov By applying rational design principles, researchers can optimize the scaffold to achieve high potency and selectivity for a desired molecular target.
Scaffold Design for Enzyme Inhibition (e.g., Topoisomerases, Human Neutrophil Elastase (HNE), Phosphoinositide 3-Kinase (PI3K))
Topoisomerases: Cinnoline derivatives, particularly fused polycyclic systems like dibenzo[c,h]cinnolines, have been developed as non-camptothecin topoisomerase I (TOP1) inhibitors for anticancer applications. nih.gov SAR studies of these complex scaffolds revealed that specific substitution patterns are critical for activity. For instance, the presence of 2,3-dimethoxy groups on one ring and a methylenedioxy group on another was determined to be a crucial structural element for both TOP1-targeting activity and cytotoxicity. nih.govnih.gov The design principle involves creating a planar structure that can intercalate into DNA and stabilize the topoisomerase-DNA cleavable complex. Dibenzo[c,h]cinnoline analogues have demonstrated more potent TOP1-targeting activity and cytotoxicity compared to similarly substituted benzo[i]phenanthridines. nih.gov
Human Neutrophil Elastase (HNE): The cinnoline scaffold has been explored for the development of inhibitors against HNE, a serine protease involved in inflammatory diseases. nih.govtandfonline.com These derivatives were designed as reversible competitive inhibitors. nih.govresearcher.lifenih.gov Molecular docking studies suggest two primary modes of inhibition based on the scaffold: molecules with a cinnolin-4(1H)-one core are attacked at the amido moiety by the catalytic Ser195 residue of HNE, whereas derivatives containing an ester function at the C-4 position present this group as the point of attack for Ser195. nih.govtandfonline.comnih.gov While these compounds showed enhanced stability in aqueous solutions, they were generally less potent than their N-benzoylindazole precursors. nih.govtandfonline.comnih.gov
Phosphoinositide 3-Kinase (PI3K): Recently, the cinnoline scaffold has been identified as a promising pharmacophore for developing potent PI3K inhibitors, a key target in cancer therapy. researchgate.netnih.gov A series of novel cinnoline derivatives were developed that displayed nanomolar inhibitory activities against PI3K isoforms. The design strategy focused on optimizing the scaffold to fit into the ATP-binding pocket of the enzyme. These efforts led to the identification of lead compounds that effectively inhibited the PI3K/Akt signaling pathway, demonstrating the potential of the cinnoline core for the development of targeted cancer therapies. researchgate.netnih.gov
Table 2: Design Principles of Cinnoline Scaffolds for Enzyme Inhibition
| Target Enzyme | Cinnoline Scaffold/Derivative | Key Design Principle / SAR Finding | Reference |
|---|---|---|---|
| Topoisomerase I (TOP1) | Dibenzo[c,h]cinnolines | Planar structure for DNA intercalation. Specific EDGs (dimethoxy, methylenedioxy) are crucial for activity. | nih.govnih.gov |
| Human Neutrophil Elastase (HNE) | Cinnolin-4(1H)-ones / C4-Esters | Scaffold acts as a reversible competitive inhibitor. An amide or ester at C4 is positioned for attack by the catalytic Ser195. | nih.govtandfonline.comnih.gov |
| Phosphoinositide 3-Kinase (PI3K) | Substituted Cinnolines | Scaffold designed to occupy the ATP-binding site, leading to potent, nanomolar-range inhibition. | researchgate.netnih.gov |
Scaffold Design for Receptor Modulation (e.g., GABA A, H3R, CSF-1R)
GABA A Receptors: Cinnoline derivatives have been investigated as non-benzodiazepine positive allosteric modulators of γ-aminobutyric acid type A (GABA A) receptors, which are important targets for treating anxiety and mood disorders. nih.govmdpi.com The design strategy aims to create molecules that can bind to allosteric sites on the receptor complex (distinct from the GABA binding site) to enhance the effect of the endogenous ligand. Specific cinnoline structures have been developed to be orally bioavailable positive modulators targeting the α2 and α3 subunits of the GABA A receptor. nih.gov
Histamine (B1213489) H3 Receptor (H3R): The cinnoline scaffold has proven to be a useful building block in the design of antagonists and inverse agonists for the histamine H3 receptor (H3R). nih.govmdpi.com As a presynaptic autoreceptor, H3R regulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive and neurological disorders. The design of cinnoline-based H3R ligands involves incorporating functionalities that can interact with key amino acid residues in the receptor's binding pocket, such as Tyr115 and Glu206, through hydrogen bonds and ionic interactions. cresset-group.com
Colony-Stimulating Factor 1 Receptor (CSF-1R): 3-Amido-4-anilinocinnolines have been reported as potent and highly selective inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase that is a target for cancer and inflammatory diseases. nih.govsemanticscholar.orgnih.gov The design principle for these inhibitors involves a scaffold that can effectively occupy the ATP-binding pocket of the kinase domain. SAR studies led to the optimization of substituents at the C-7 position of the cinnoline ring, such as a 1-hydroxyethylpiperazine group, to enhance potency and improve the pharmacokinetic profile while reducing off-target effects like cardiotoxicity. nih.gov
Table 3: Design Principles of Cinnoline Scaffolds for Receptor Modulation
| Target Receptor | Cinnoline Scaffold/Derivative | Key Design Principle / SAR Finding | Reference |
|---|---|---|---|
| GABA A | Substituted Cinnolines | Designed as non-benzodiazepine positive allosteric modulators, targeting specific α-subunits of the receptor. | nih.govmdpi.com |
| Histamine H3 (H3R) | Benzocinnolinones | Scaffold acts as an antagonist/inverse agonist, with substituents positioned to interact with key residues in the H3R binding site. | nih.govmdpi.com |
| CSF-1R | 3-Amido-4-anilinocinnolines | Designed as a potent and selective kinase inhibitor targeting the ATP-binding pocket. Substituents at C7 are critical for potency and pharmacokinetics. | nih.govsemanticscholar.org |
Research Applications and Pharmacological Significance of the Cinnoline Scaffold in Medicinal Chemistry
Strategic Role of the Cinnoline (B1195905) Core in Rational Drug Design and Discovery
Cinnoline, also known as 1,2-diazanaphthalene, is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. wisdomlib.org This arrangement imparts distinct physicochemical properties that are highly advantageous for drug design. The presence of the nitrogen atoms allows for hydrogen bonding and other electrostatic interactions with biological targets, enhancing binding affinity and selectivity. wisdomlib.org
The rigid bicyclic structure of the cinnoline scaffold provides a fixed orientation for appended functional groups, which is crucial for optimizing interactions with specific amino acid residues within a target's binding site. Medicinal chemists leverage this structural rigidity to design molecules with improved pharmacodynamic and pharmacokinetic profiles. nih.gov The versatility of the cinnoline ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's biological activity and properties. nih.govnih.gov
Investigation of Cinnoline Derivatives as Ligands for Diverse Molecular Targets
The cinnoline scaffold has proven to be a versatile framework for developing ligands that interact with a wide range of molecular targets implicated in various diseases. nih.govpnrjournal.commdpi.com
Table 1: Cinnoline Derivatives and Their Molecular Targets
| Molecular Target | Cinnoline Derivative Class | Therapeutic Area |
|---|---|---|
| GABA A Receptor | Non-benzodiazepine modulators | Anxiety, Cognitive, and Mood Disorders nih.gov |
| H3R (Histamine H3 Receptor) | Benzocinnolinone analogues | Neurological Disorders (e.g., Alzheimer's, Schizophrenia) nih.gov |
| CSF-1R (Colony-Stimulating Factor-1 Receptor) | 3-Amido-4-anilinocinnolines | Cancer, Inflammatory Diseases nih.gov |
| Cyclooxygenase-2 (COX-2) | Pyrazolo[4,3-c]cinnoline derivatives | Inflammation nih.gov |
| Topoisomerases | Dibenzo[c,h]cinnolines | Cancer nih.govbgu.ac.il |
| Human Neutrophil Elastase (HNE) | Cinnolin-4(1H)-one derivatives | Inflammatory Disorders tandfonline.comnih.govnih.gov |
| Bruton's Tyrosine Kinase (BTK) | 4-Aminocinnoline-3-carboxamides | Autoimmune Diseases (e.g., Rheumatoid Arthritis) nih.govosti.gov |
Detailed Research Findings:
GABA A Receptor: Cinnoline derivatives have been developed as non-benzodiazepine positive allosteric modulators of GABA A α2 and α3 subunits, showing potential for treating anxiety and mood disorders. nih.gov
H3R (Histamine H3 Receptor): The cinnoline scaffold has been a key building block for designing antagonists for the H3 receptor, a target for treating cognitive and attention disorders due to its role in regulating neurotransmitter release. nih.gov
CSF-1R (Colony-Stimulating Factor-1 Receptor): Potent and highly selective 3-amido-4-anilinocinnoline inhibitors of CSF-1R have been developed. nih.gov Overexpression of CSF-1R is linked to many tumors and inflammatory sites, making these inhibitors a promising strategy for cancer and autoimmune diseases. nih.govgoogle.com One such compound, AZD7507, demonstrated a good oral pharmacokinetic profile and reduced cardiotoxicity risk compared to earlier inhibitors. nih.gov
Cyclooxygenase-2 (COX-2): Certain pyrazolo[4,3-c]cinnoline derivatives have shown strong binding to COX-2, exhibiting anti-inflammatory activity with potentially better safety profiles regarding gastric side effects than standard drugs like naproxen. nih.gov
Topoisomerases: Substituted dibenzo[c,h]cinnolines have been synthesized and evaluated as potent Topoisomerase I-targeting anticancer agents. nih.govbgu.ac.il These compounds can overcome multidrug resistance associated with efflux transporters. bgu.ac.il
Human Neutrophil Elastase (HNE): A series of cinnoline derivatives have been identified as reversible competitive inhibitors of HNE, an enzyme implicated in inflammatory diseases. tandfonline.comnih.govnih.gov The most potent of these compounds showed a good balance between inhibitory activity (IC50 value of 56 nM) and chemical stability. nih.govnih.gov
Bruton's Tyrosine Kinase (BTK): 4-aminocinnoline-3-carboxamide (B1596795) derivatives have been discovered as inhibitors of BTK, a kinase involved in autoimmune disorders like rheumatoid arthritis. nih.govnih.govosti.gov A structure-hopping strategy from the cinnoline scaffold led to the development of 4-aminoquinoline-3-carboxamide derivatives with significantly improved drug-like properties. nih.gov
Phosphodiesterase (PDE): Cinnoline derivatives have been investigated as inhibitors of various phosphodiesterase enzymes, such as PDE4 and PDE10A. nih.gov PDE10A inhibitors are a promising approach for treating psychiatric disorders like schizophrenia, and several potent and selective cinnoline-based inhibitors have been identified. nih.govnih.gov
Cinnoline as a Foundation for the Development of Novel Bioactive Scaffolds
The cinnoline framework is not only used for direct derivatization but also serves as a crucial starting point for the synthesis of more complex, novel bioactive scaffolds. wisdomlib.orgnih.gov Its chemical reactivity allows for its fusion with other heterocyclic rings to create new molecular architectures with unique pharmacological profiles. nih.gov
For instance, the fusion of a pyrazole ring to the cinnoline core has yielded pyrazolo[4,3-c]cinnoline derivatives with potent anti-inflammatory and antibacterial activities. nih.govpnrjournal.com This demonstrates how the cinnoline scaffold can be elaborated upon to generate compounds with dual or expanded biological functions. The development of such novel scaffolds is a significant contribution to the discovery of lead compounds with optimized efficacy and pharmacokinetic properties. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 3,4-Dimethylcinnoline-6-carboxylic acid |
| AZD7507 |
Future Perspectives and Unexplored Research Avenues for 3,4 Dimethylcinnoline 6 Carboxylic Acid
Emerging Synthetic Methodologies and Catalyst Development for Cinnoline (B1195905) Carboxylic Acids
The synthesis of cinnoline and its derivatives has traditionally relied on methods such as the Richter cyclization, which involves the diazotization of o-aminophenyl alkynes. wikipedia.orgresearchgate.net While foundational, these methods can be limited by substrate availability and reaction conditions. researchgate.net The future synthesis of 3,4-Dimethylcinnoline-6-carboxylic acid and related compounds could greatly benefit from emerging catalytic strategies that offer improved efficiency, selectivity, and sustainability.
Modern organic synthesis is increasingly driven by the development of novel catalysts, particularly those based on transition metals like palladium, copper, rhodium, and ruthenium. ontosight.airesearchgate.net These catalysts have proven effective in C-H functionalization and annulation reactions, providing direct and atom-economical routes to complex heterocyclic systems. researchgate.net For instance, rhodium(III)-catalyzed C-H annulation reactions have been successfully employed to construct cinnoline-fused heterocycles. researchgate.net Adapting such methodologies could provide a more direct pathway to the this compound core, potentially starting from more readily available precursors.
Furthermore, the principles of green chemistry are becoming central to synthetic planning. ontosight.ai Techniques such as microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to traditional heating methods. ontosight.airesearchgate.net The development of robust, reusable catalysts for cinnoline synthesis would further enhance the environmental compatibility and cost-effectiveness of producing these compounds.
Table 1: Potential Catalytic Systems for Advanced Synthesis of Cinnoline Carboxylic Acids
| Catalyst System | Reaction Type | Potential Advantages for Synthesis |
|---|---|---|
| Palladium (Pd) Complexes | Cross-Coupling / C-H Activation | High functional group tolerance, well-established reactivity. |
| Copper (Cu) Catalysts | Annulation / Cyclization | Cost-effective, environmentally benign, versatile in C-H/N-H functionalization. ontosight.airesearchgate.net |
| Rhodium (Rh) Complexes | C-H Annulation / Cyclization | High efficiency and regioselectivity for constructing fused ring systems. researchgate.net |
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules. For a compound like this compound, where experimental data is scarce, in silico methods can provide crucial insights into its potential properties and guide experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical structure with biological activity, can be employed to predict the potential therapeutic applications of novel derivatives. nih.gov By building a QSAR model based on a library of known cinnoline compounds, the activity of this compound and its virtual derivatives could be estimated. nih.govfrontiersin.org
Molecular docking simulations are another vital tool, allowing researchers to predict how a molecule might bind to a specific biological target, such as an enzyme or receptor. nih.govelsevierpure.com This technique can help identify potential protein targets for this compound and guide the design of derivatives with enhanced binding affinity and selectivity. frontiersin.org Density Functional Theory (DFT) calculations can further be used to understand the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical behavior. nih.gov These predictive models can facilitate a de novo design approach, where novel structures are computationally generated and prioritized for synthesis based on their predicted properties.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Application Area | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Property Prediction | Calculation of electronic structure, reactivity, and spectroscopic properties. nih.gov |
| Molecular Docking | Target Identification | Prediction of binding modes and affinities to biological macromolecules. frontiersin.orgnih.gov |
| 3D-QSAR | Lead Optimization | Development of predictive models for biological activity to guide derivatization. frontiersin.org |
Novel Derivatization Pathways for Enhanced Functional Diversity and Targeted Exploration
The chemical structure of this compound provides multiple handles for derivatization, allowing for the systematic exploration of its chemical space. The carboxylic acid group at the 6-position is a primary site for modification, readily convertible into a wide range of functional groups such as esters, amides, and hydrazides. This strategy has been successfully used for other heterocyclic carboxylic acids, like quinolines, to generate libraries of compounds for biological screening. researchgate.net
For example, creating a series of amide derivatives by coupling the carboxylic acid with various amines could introduce diverse chemical functionalities, potentially modulating the molecule's solubility, cell permeability, and biological target interactions. The two methyl groups at the 3- and 4-positions, while generally less reactive, could also be targeted for functionalization through advanced synthetic methods, offering another avenue for structural diversification. This systematic derivatization would generate a library of novel compounds, which could then be screened for a wide range of biological activities, from antimicrobial to anticancer properties, areas where other cinnoline derivatives have shown promise. nih.govijper.org
Table 3: Potential Derivatization Strategies and Their Rationale
| Modification Site | Derivative Class | Rationale for Synthesis |
|---|---|---|
| 6-Carboxylic Acid | Amides | Introduce diverse functional groups to modulate biological activity and pharmacokinetic properties. researchgate.net |
| 6-Carboxylic Acid | Esters | Enhance lipophilicity and potential for prodrug applications. nih.gov |
| 6-Carboxylic Acid | Tetrazoles | Serve as a bioisosteric replacement for the carboxylic acid, potentially improving metabolic stability. |
Interdisciplinary Research Integrating the Cinnoline Carboxylic Acid System in Materials Science and Chemical Biology
The potential applications of this compound extend beyond medicinal chemistry into interdisciplinary fields like materials science and chemical biology. Heterocyclic compounds, including cinnolines, are being investigated for their use in developing novel organic materials. ontosight.ai Their rigid, aromatic structures can facilitate π-π stacking, a property that is valuable for creating materials with interesting electronic and optical properties. researchgate.net For example, cinnoline-based compounds are being explored for use in organic light-emitting diodes (OLEDs). ontosight.ai The carboxylic acid and methyl groups on this compound could be used to tune the solubility and film-forming properties of such materials or to anchor the molecule to surfaces.
In the realm of chemical biology, derivatized versions of this compound could be developed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, the molecule could be used to visualize cellular components or to identify the binding partners of cinnoline-based compounds within a cell. This could provide valuable insights into the mechanism of action of biologically active cinnolines and help identify new therapeutic targets.
Q & A
Q. What are the key physicochemical properties of 3,4-dimethylcinnoline-6-carboxylic acid, and how do they influence experimental design?
Methodological Answer:
- Molecular Weight : 241.29 g/mol (as per Enamine Ltd’s catalog entry) .
- Purity : Typically ≥95% for research-grade material, verified via HPLC .
- Stability : Carboxylic acids like this compound may undergo neutralization reactions with bases, releasing heat and forming salts. Stability tests should include pH-controlled environments and inert atmospheric storage to prevent degradation .
- Design Implications : Solubility in polar solvents (e.g., DMSO, ethanol) must be confirmed for in vitro assays. Use spectroscopic methods (NMR, IR) to validate structural integrity post-synthesis .
Q. What are the standard synthetic routes for this compound, and how can researchers optimize yield?
Methodological Answer:
- Route 1 : Cyclocondensation of substituted hydrazines with diketones, followed by carboxylation. Yield optimization requires strict temperature control (70–90°C) and anhydrous conditions .
- Route 2 : Functionalization of preformed cinnoline scaffolds via Friedel-Crafts alkylation. Catalysts like AlCl3 improve regioselectivity but require post-reaction quenching to avoid side products .
- Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR (in DMSO-<i>d</i>6) to resolve methyl and carboxyl protons .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How does the electronic environment of the cinnoline ring affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Deficient Ring : The cinnoline core’s electron-withdrawing nature (due to N-heterocyclic structure) may hinder direct Suzuki-Miyaura couplings. Use Pd(OAc)2/SPhos catalysts and elevated temperatures (110°C) to activate the C–H bond .
- Carboxylic Acid Coordination : Pre-functionalize the carboxyl group as a methyl ester to prevent catalyst poisoning. Post-coupling hydrolysis restores the acid moiety .
Q. What are the challenges in validating pharmacological activity data for this compound?
Methodological Answer:
- Bioavailability : Low solubility in aqueous media may skew in vitro assays. Use solubility enhancers (e.g., cyclodextrins) or prodrug strategies (ester derivatives) .
- Metabolite Interference : Perform LC-MS/MS to distinguish parent compound degradation from active metabolites. Compare results against negative controls .
- Data Reproducibility : Standardize cell lines (e.g., HepG2 for hepatotoxicity) and assay conditions (pH 7.4, 37°C) across studies .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis : Cross-reference purity data (e.g., ≥95% vs. <90%) and synthetic routes (e.g., impurities from Friedel-Crafts vs. cyclocondensation) .
- Dose-Response Validation : Replicate assays with independent batches and include positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Docking Software : Schrödinger Suite (Glide) or AutoDock for protein-ligand interaction studies. Parameterize the carboxyl group using OPLS-AA force fields .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity risks .
- Quantum Mechanics : Gaussian 16 (DFT/B3LYP) to calculate electrostatic potential surfaces and identify reactive sites .
Q. How should researchers handle safety and stability concerns during experimental workflows?
Methodological Answer:
Q. What are the best practices for isolating and purifying this compound from complex reaction mixtures?
Methodological Answer:
- Extraction : Partition between ethyl acetate and 1M HCl to separate acidic byproducts.
- Crystallization : Use ethanol/water (7:3 v/v) for recrystallization. Monitor crystal growth via polarized light microscopy .
- Chromatography : Flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC for high-purity batches .
Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand applications of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
